molecular formula C30H46 B15167193 1-(Icos-5-EN-5-YL)naphthalene CAS No. 573999-45-8

1-(Icos-5-EN-5-YL)naphthalene

Cat. No.: B15167193
CAS No.: 573999-45-8
M. Wt: 406.7 g/mol
InChI Key: WVNIKGCWCABTHK-UHFFFAOYSA-N
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Description

1-(Icos-5-EN-5-YL)naphthalene is a chemical compound with the molecular formula C30H46. It consists of a naphthalene ring substituted with a long-chain alkyl group at the 1-position. This compound is part of the broader class of alkylated naphthalenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Icos-5-EN-5-YL)naphthalene typically involves the alkylation of naphthalene with an appropriate long-chain alkyl halide. The reaction is often carried out under Friedel-Crafts alkylation conditions, using a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method involves the use of microreactors and ionic liquid catalysts to achieve high yields and efficient production. The continuous-flow system allows for precise control of reaction parameters, leading to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(Icos-5-EN-5-YL)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Icos-5-EN-5-YL)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Icos-5-EN-5-YL)naphthalene involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its naphthalene core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

  • 1-(Dodec-1-EN-1-YL)naphthalene
  • 1-(Hexadec-1-EN-1-YL)naphthalene
  • 1-(Octadec-1-EN-1-YL)naphthalene

Comparison: 1-(Icos-5-EN-5-YL)naphthalene is unique due to its specific alkyl chain length and position of the double bond. This structural feature imparts distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other alkylated naphthalenes. The presence of the double bond in the alkyl chain also allows for additional chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

573999-45-8

Molecular Formula

C30H46

Molecular Weight

406.7 g/mol

IUPAC Name

1-icos-5-en-5-ylnaphthalene

InChI

InChI=1S/C30H46/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-22-27(21-6-4-2)30-26-20-24-28-23-18-19-25-29(28)30/h18-20,22-26H,3-17,21H2,1-2H3

InChI Key

WVNIKGCWCABTHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=C(CCCC)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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